Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate
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Overview
Description
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiazole ring, and a thiophene ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate can be compared with other similar compounds, such as:
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may affect its reactivity and biological activity.
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-phosphate: This compound has a phosphate group, which may confer different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S3/c1-10-15-12(9-19-10)13-7-8-14(20-13)21(16,17)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZDPGJIAMGRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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